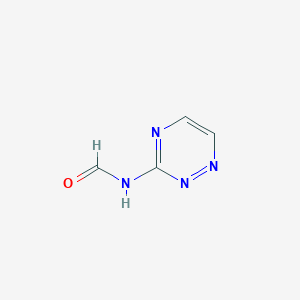

N-1,2,4-Triazin-3-ylformamide

Description

Structure

3D Structure

Properties

CAS No. |

61140-06-5 |

|---|---|

Molecular Formula |

C4H4N4O |

Molecular Weight |

124.10 g/mol |

IUPAC Name |

N-(1,2,4-triazin-3-yl)formamide |

InChI |

InChI=1S/C4H4N4O/c9-3-6-4-5-1-2-7-8-4/h1-3H,(H,5,6,8,9) |

InChI Key |

HEGHRNRCWUWPCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC(=N1)NC=O |

Origin of Product |

United States |

Synthetic Methodologies for N Formylated 1,2,4 Triazine Systems

Direct Formylation Strategies for 1,2,4-Triazine (B1199460) Cores

Direct formylation involves the introduction of a formyl group (-CHO) onto a nitrogen atom of the 1,2,4-triazine ring. This approach is contingent on the presence of a suitable amino or imino group on the triazine scaffold that can undergo formylation.

Formic Acid and Formamide (B127407) as Formylating Agents

Formic acid and formamide are common and accessible reagents for the N-formylation of amines. researchgate.netnih.gov While direct examples of the formylation of 3-amino-1,2,4-triazine are not extensively detailed in the reviewed literature, the general principles of amine formylation can be applied.

Formic acid can be used as a formylating agent, often under neat conditions or in a suitable solvent. The reaction of an amine with formic acid typically requires heating to facilitate dehydration and formation of the formamide. scispace.com For instance, a practical procedure for the N-formylation of various amines involves heating with aqueous 85% formic acid in toluene (B28343) with a Dean-Stark trap to remove water. scispace.com This method has been shown to be effective for a range of primary and secondary amines, suggesting its potential applicability to 3-amino-1,2,4-triazine.

Formamide itself can also serve as a formylating agent, particularly at elevated temperatures. The N-formylation of amines with formamide is a known transformation, although it may require more forcing conditions compared to other formylating agents. researchgate.net

Table 1: General Conditions for N-Formylation of Amines

| Formylating Agent | General Conditions | Substrate Scope |

| Formic Acid | Reflux in toluene with Dean-Stark trap | Primary and secondary amines |

| Formic Acid | Neat, 60 °C | Anilines, primary and secondary amines |

| Formamide | High temperature | Amines |

Specific Examples of N-Formylation on Substituted 1,2,4-Triazine Scaffolds

Specific documented examples of the direct N-formylation of substituted 1,2,4-triazine scaffolds to yield N-1,2,4-triazinylformamides are not prevalent in the surveyed literature. However, the synthesis of related N-formylated heterocycles provides a basis for these transformations. For example, a range of aromatic and aliphatic amines have been successfully N-formylated using various methods, including mechanochemical approaches involving formic acid and imidazole. beilstein-journals.org These methods demonstrate the versatility of modern synthetic techniques in achieving N-formylation, which could foreseeably be adapted for substituted 3-amino-1,2,4-triazines.

Construction of the 1,2,4-Triazine Ring Incorporating a Formamide Moiety

An alternative and often more versatile approach to N-formylated 1,2,4-triazines involves the construction of the triazine ring from acyclic or heterocyclic precursors that either already contain a formamide or a related functional group, or where such a group is formed during the cyclization process.

Cyclization Reactions Utilizing N-Aminopyrrole and Formamide Precursors

A well-documented strategy for the synthesis of fused 1,2,4-triazine systems, such as pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazines, involves the cyclization of N-aminopyrroles with a one-carbon unit source like formamide. nih.gov This method builds the triazine ring onto the pyrrole (B145914) core.

In a representative synthesis, an N-unsubstituted pyrrole derivative can be first N-aminated using reagents like O-(2,4-dinitrophenyl)hydroxylamine or chloramine (B81541) (NH₂Cl) in the presence of a base such as sodium hydride (NaH). The resulting N-aminopyrrole is then cyclized by heating with formamide at elevated temperatures (e.g., 165 °C) to yield the pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine. nih.gov Another variation of this approach utilizes formamidine (B1211174) acetate (B1210297) for the cyclization of N-aminopyrroles to produce the corresponding pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazin-4-amine. nih.gov

Table 2: Synthesis of Pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazines from N-Aminopyrroles

| N-Aminopyrrole Precursor | C1 Source | Reaction Conditions | Product |

| N-Aminopyrrole | Formamide | 165 °C | Pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazine |

| N-Aminopyrrole derivative | Formamidine acetate | Heat | Substituted pyrrolo[2,1-f] nih.govresearchgate.netmdpi.comtriazin-4-amine |

Leuckart Reaction Conditions for Fused Triazine Formation from N-Aminated Precursors

The Leuckart reaction and its variant, the Leuckart-Wallach reaction, are classical methods for the reductive amination of carbonyl compounds using formic acid or its derivatives, such as formamide or ammonium (B1175870) formate, as both the nitrogen source and the reducing agent. mdpi.com While typically used for the synthesis of amines, the underlying principle of forming a C-N bond and subsequent reduction can be conceptually extended to the formation of heterocyclic rings.

In the context of fused triazine synthesis, Leuckart-type conditions could potentially be employed for the cyclization of N-amino heterocyclic precursors that possess a suitably positioned carbonyl or imine equivalent. The reaction would involve the intramolecular reductive cyclization of an intermediate, where formamide or formic acid facilitates the ring closure. However, specific examples of the Leuckart reaction being directly applied to the synthesis of N-formylated fused 1,2,4-triazines from N-aminated precursors are not explicitly detailed in the reviewed literature. The reaction is more commonly associated with the synthesis of amines from ketones and aldehydes. mdpi.com

Cyclization Pathways via Preinstalled Formamide Units

A highly effective strategy for constructing 1,2,4-triazine rings involves the use of precursors that already contain a formamide or a closely related functional group, such as a formamidrazone. This approach ensures the incorporation of the desired N-formyl or related moiety into the final heterocyclic system.

A notable example is the synthesis of 3-glycopyranosyl-1,2,4-triazines. In this methodology, a C-glycosyl formamide is first converted to the corresponding C-glycosyl formimidate, which then reacts with hydrazine (B178648) monohydrate to yield a C-glycosyl formamidrazone. This formamidrazone is a key intermediate containing the preinstalled N-C-N backbone of the future triazine ring. The cyclocondensation of this C-glycosyl formamidrazone with 1,2-dicarbonyl compounds leads to the formation of the 3-glycopyranosyl-1,2,4-triazine ring system. mdpi.com This pathway demonstrates the utility of a formamide-derived precursor in the regioselective construction of a substituted 1,2,4-triazine.

Another relevant synthetic route involves the one-pot condensation of amides (including formamide), 1,2-dicarbonyl compounds, and hydrazine hydrate (B1144303). researchgate.net In this process, an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate is generated in situ, which then undergoes cyclization with hydrazine hydrate to form the substituted 1,2,4-triazine. When formamide is used as the amide component, this method provides a direct entry to 3-unsubstituted 1,2,4-triazines.

Table 3: Cyclization via Preinstalled Formamide or Related Units

| Precursor | Reactant | Product |

| C-Glycosyl formamidrazone | 1,2-Dicarbonyl compound | 3-Glycopyranosyl-1,2,4-triazine |

| Formamide, 1,2-Diketone, Hydrazine hydrate | - | 5,6-Disubstituted-1,2,4-triazine |

Tandem Cyclization Approaches to 1,2,4-Triazine Compounds

Tandem cyclization reactions offer an efficient pathway to the 1,2,4-triazine core by forming multiple chemical bonds in a single synthetic operation, thereby avoiding the isolation of intermediates. ccspublishing.org.cn These one-pot syntheses are advantageous for their step and atom economy. ccspublishing.org.cn Various strategies have been developed for the synthesis of 1,2,4-triazine derivatives through domino annulation reactions, utilizing readily available starting materials. rsc.org

One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones. While not a direct route to N-formylated products, this method provides the fundamental 1,2,4-triazine scaffold. A plausible tandem approach to N-1,2,4-Triazin-3-ylformamide could involve the in-situ formation of a formylated amidrazone followed by cyclization with a suitable 1,2-dicarbonyl synthon.

A general representation of a one-pot synthesis of substituted 1,2,4-triazines involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. researchgate.net Although this method typically yields triazines with substituents other than a formyl group at the 3-position, it illustrates the principle of tandem reactions in constructing the triazine ring.

Green Chemistry Principles in Efficient Triazine Synthesis

The application of green chemistry principles to the synthesis of 1,2,4-triazine compounds aims to reduce the environmental impact of chemical processes. ccspublishing.org.cn This includes the use of environmentally benign solvents, catalysts, and energy sources, as well as designing reactions with high atom economy.

Microwave irradiation has emerged as a valuable tool in green synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions for the preparation of triazine derivatives. chim.itresearchgate.net For instance, the synthesis of 2,4-diamino-1,3,5-triazine derivatives has been achieved through the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green procedure due to the reduction in solvent use and reaction time. researchgate.net

Ultrasound-assisted synthesis is another green technique that has been applied to the preparation of triazine derivatives. This method can enhance reaction rates and yields, often using aqueous media, thus minimizing the use of volatile organic solvents. jmaterenvironsci.com The development of one-pot, three-component reactions in aqueous media further aligns with the principles of green chemistry by simplifying procedures and reducing waste. clockss.org

While specific green synthetic methods for this compound are not detailed in the literature, the formylation of a precursor, 3-amino-1,2,4-triazine, could potentially be achieved using greener formylating agents or catalysts under solvent-free or aqueous conditions.

Synthesis of Fused Pyrazolo[5,1-c]ccspublishing.org.cnnih.govbeilstein-journals.orgtriazine-Formamide Derivatives and Related Systems

The synthesis of fused pyrazolo[5,1-c] ccspublishing.org.cnnih.govbeilstein-journals.orgtriazine systems is well-documented and provides insight into the chemistry of the 1,2,4-triazine ring. These compounds are often prepared through the cyclization of diazotized 5-aminopyrazole derivatives with active methylene (B1212753) compounds. beilstein-journals.org While the target compound of this article is a non-fused system, the synthetic strategies for these fused analogues are relevant.

For instance, the synthesis of pyrazolo[5,1-c] ccspublishing.org.cnnih.govbeilstein-journals.orgtriazine-3-carboxamide derivatives has been reported. researchgate.net This involves the Michael addition cyclization of a hydrazone precursor. researchgate.net Although this yields a carboxamide rather than a formamide, the underlying synthetic logic of building upon a pre-formed pyrazole (B372694) ring is a key strategy.

The general approach to pyrazolo[5,1-c] ccspublishing.org.cnnih.govbeilstein-journals.orgtriazines often involves the diazotization of a 5-aminopyrazole followed by coupling with a suitable partner and subsequent cyclization. nih.gov Variations in the starting materials and cyclization conditions can lead to a diverse range of substituted pyrazolotriazines.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1,2-Diketones | Amidrazones | 3,5,6-Trisubstituted-1,2,4-triazines | Varies | researchgate.net |

| Dicyandiamide | Nitriles | 2,4-Diamino-1,3,5-triazines | Good | researchgate.net |

| Aryl amines | Formaldehyde | 1,3,5-Triaryl-1,3,5-hexahydrotriazines | High | jmaterenvironsci.com |

| 5-Aminopyrazole derivatives | Diazotizing agents, active methylene compounds | Pyrazolo[5,1-c] ccspublishing.org.cnnih.govbeilstein-journals.orgtriazines | Varies | beilstein-journals.org |

| Hydrazone derivatives | Pyridine (B92270) (cyclization) | Pyrazolo[5,1-c] ccspublishing.org.cnnih.govbeilstein-journals.orgtriazine-3-carboxamides | Good | researchgate.net |

Following a comprehensive search for spectroscopic data pertaining to the chemical compound "this compound," it has been determined that specific experimental data for its NMR and vibrational spectra are not available in the public domain through the conducted searches. While general information on the spectroscopic characteristics of the 1,2,4-triazine class of compounds and its various derivatives is accessible, detailed analysis for the N-formylated derivative at the 3-position is not presently documented in the available resources.

Therefore, it is not possible to provide a detailed, data-driven article that adheres to the specific structural elucidation points requested in the prompt—such as precise chemical shifts for ¹H and ¹³C NMR, or specific frequencies for formamide and triazine ring vibrations in IR and Raman spectra. Generating such an article without established scientific data would be speculative and would not meet the required standards of scientific accuracy.

Further research or experimental analysis would be required to characterize this compound and provide the specific spectroscopic data necessary to fulfill the detailed outline.

Advanced Spectroscopic Characterization and Structural Elucidation of N Formylated 1,2,4 Triazines

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. mdpi.comresearchgate.net It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For N-1,2,4-Triazin-3-ylformamide (C₄H₄N₄O), HRMS would be expected to show a protonated molecular ion [M+H]⁺ with a theoretical exact mass that can be calculated and compared against the experimental value, typically within a tolerance of a few parts per million (ppm), thus confirming the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments within an HRMS platform are used to study the fragmentation of the parent ion. This process involves the collision-induced dissociation (CID) of the selected precursor ion, yielding a series of product ions. The fragmentation pattern provides critical insights into the molecule's structure, revealing the most labile bonds and stable resulting fragments.

For this compound, a plausible fragmentation pathway can be proposed based on the known behavior of triazine and formamide (B127407) moieties. Common fragmentation processes for such nitrogen-rich heterocyclic systems often involve the loss of small, stable neutral molecules. miamioh.edunih.gov

Key Hypothetical Fragmentation Pathways:

Loss of Carbon Monoxide (CO): The formyl group can readily lose a molecule of CO, a common fragmentation for amide-containing compounds.

Loss of Nitrogen (N₂): The 1,2,4-triazine (B1199460) ring may undergo cleavage with the elimination of a stable dinitrogen molecule.

Ring Cleavage: Fragmentation of the triazine ring itself can lead to various smaller ions, providing information about the connectivity of the atoms within the heterocyclic core.

The precise masses of these fragment ions, as determined by HRMS, allow for the assignment of their elemental formulas, enabling a detailed reconstruction of the fragmentation cascade.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| [C₄H₄N₄O+H]⁺ | [C₃H₄N₄+H]⁺ | Carbon Monoxide | CO | 3-Amino-1,2,4-triazine |

| [C₄H₄N₄O+H]⁺ | [C₄H₄N₂O+H]⁺ | Dinitrogen | N₂ | Formyl-diazole derivative |

| [C₃H₄N₄+H]⁺ | [C₂H₃N₂+H]⁺ | Hydrogen Cyanide | HCN | Diazole fragment |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Structure and Conformation

The data obtained from SCXRD allows for the measurement of all intramolecular geometric parameters to a high degree of precision. The bond lengths within the 1,2,4-triazine ring would reveal the degree of electron delocalization, with C-N and N-N bond distances exhibiting values intermediate between single and double bonds. The geometry of the formamide substituent, including the C=O and C-N bond lengths, can also be precisely determined.

Analysis of torsion angles is crucial for defining the molecule's conformation. A key parameter would be the torsion angle between the plane of the triazine ring and the plane of the formamide group. This angle dictates the relative orientation of these two structural motifs and can be influenced by steric hindrance and intramolecular electronic interactions.

Representative Bond Lengths

| Bond | Expected Length (Å) |

|---|---|

| N1-N2 | ~1.33 |

| N2-C3 | ~1.35 |

| C3-N4 | ~1.34 |

| N4-C5 | ~1.32 |

| C5-C6 | ~1.41 |

| C6-N1 | ~1.33 |

| C3-N(formyl) | ~1.38 |

| C(formyl)=O | ~1.23 |

Representative Bond Angles

| Angle | Expected Value (°) |

|---|---|

| C6-N1-N2 | ~118 |

| N1-N2-C3 | ~122 |

| N2-C3-N4 | ~120 |

| C3-N4-C5 | ~115 |

| N4-C5-C6 | ~125 |

| C5-C6-N1 | ~120 |

| N2-C3-N(formyl) | ~119 |

| O-C(formyl)-N(formyl) | ~124 |

Note: The values presented are illustrative and based on typical bond lengths and angles for similar heterocyclic systems. researchgate.netresearchgate.net

Beyond the structure of a single molecule, SCXRD reveals how molecules pack together in the crystal lattice, governed by a network of intermolecular interactions. mdpi.com These non-covalent forces are critical in determining the physical properties of the solid material. For this compound, the presence of hydrogen bond donors (the formamide N-H) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atoms of the triazine ring) suggests that hydrogen bonding will be a dominant feature of the crystal packing. nih.govnajah.edu

Specifically, intermolecular hydrogen bonds of the N-H···O and N-H···N types are expected to link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net Additionally, the aromatic nature of the 1,2,4-triazine ring could facilitate π-π stacking interactions, further stabilizing the crystal structure. The precise distances and angles of these interactions are quantified from the crystallographic data, providing a comprehensive understanding of the supramolecular architecture. mdpi.com

| Interaction Type | Donor | Acceptor | D···A Distance (Å) | D-H···A Angle (°) |

| Hydrogen Bond | N-H (formyl) | O=C (formyl) | ~2.9 | ~170 |

| Hydrogen Bond | N-H (formyl) | N (triazine) | ~3.0 | ~165 |

| π-π Stacking | Triazine Ring | Triazine Ring | ~3.5 (centroid-centroid) | - |

Note: The data presented is representative of typical intermolecular interactions found in similar nitrogen-containing heterocyclic crystals.

Computational Chemistry and Theoretical Investigations of N Formylated 1,2,4 Triazine Systems

Quantum Mechanical Studies of Electronic Structure and Molecular Orbitals

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-formylated 1,2,4-triazine (B1199460) systems. nih.govnih.gov Methods such as DFT using Becke's three-parameter functional and the Lee-Yang-Parr functional (B3LYP) with a 6-31G(d,p) basis set are commonly used to obtain optimized molecular geometries and to analyze the distribution and energy of molecular orbitals. nih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of central importance, as their energies and spatial distributions govern the molecule's reactivity and electronic properties. The HOMO-LUMO energy gap (Eg) is a key indicator of chemical reactivity and kinetic stability. nih.gov For 1,2,4-triazine derivatives, the electron density of the HOMO is often located near electron-donating regions, while the LUMO's density is concentrated around electron-acceptor units. nih.gov In N-1,2,4-Triazin-3-ylformamide, the triazine ring acts as an electron-accepting moiety, and computational studies can map the influence of the N-formyl group on the electronic landscape of the molecule.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study charge distribution, intramolecular charge transfer, and the stability arising from electronic delocalization effects, such as hyperconjugation. researchgate.net Time-dependent DFT (TD-DFT) calculations are used to predict optoelectronic properties and simulate UV-Vis absorption spectra, providing theoretical support for experimental spectroscopic data. nih.govnih.gov

Below is an interactive table showing representative data that can be obtained from DFT calculations for a hypothetical N-formylated 1,2,4-triazine system.

Table 1: Calculated Electronic Properties of a N-Formylated 1,2,4-Triazine System

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.25 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.89 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (Eg) | 5.36 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.15 D | Measure of the molecule's overall polarity |

Tautomerism and Conformational Analysis of N-Formylated 1,2,4-Triazines

The N-formyl group attached to the triazine ring introduces conformational flexibility due to rotation around the C-N amide bond. This rotation is restricted because of the partial double-bond character of the amide linkage, leading to the existence of distinct rotational isomers, or rotamers, typically referred to as syn and anti.

Computational studies on related N-acyl systems have shown that theoretical methods can reliably predict the most stable conformers. nih.gov For N-acylhydrazones, DFT calculations revealed that N-methylation could induce a significant shift in the preferred dihedral angle (O=C–N–X) from an antiperiplanar to a synperiplanar conformation. nih.gov A similar approach can be applied to this compound to determine the energy profile of rotation around the N-formyl bond. By calculating the relative energies of the syn and anti rotamers and the transition state connecting them, the rotational barrier and the equilibrium population of each conformer at a given temperature can be determined. These theoretical predictions can be validated experimentally through techniques like temperature-dependent NMR spectroscopy. rsc.org

Table 2: Hypothetical Energy Profile for N-Formyl Rotamers

| Conformer/State | Relative Energy (kcal/mol) | O=C-N-N Dihedral Angle |

|---|---|---|

| Anti Rotamer | 0.00 | ~180° |

| Syn Rotamer | +2.5 | ~0° |

| Rotational Transition State | +15.8 | ~90° |

The 1,2,4-triazine ring itself is subject to prototropic tautomerism, where a hydrogen atom migrates between different nitrogen atoms of the heterocyclic core. This phenomenon is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. Computational chemistry provides a robust framework for investigating the relative stabilities of these tautomeric forms. nih.gov

For this compound, several tautomers are possible depending on the position of a labile proton on the triazine ring nitrogens (N2, N4). Quantum-chemical calculations, such as those performed using DFT or higher-level ab initio methods, can determine the relative energies, enthalpies, and Gibbs free energies of each possible tautomer in both the gas phase and solution. researchgate.net Theoretical studies on related 1,2,4-triazine systems have shown that tautomeric equilibria can be heavily influenced by the electronic nature of substituents and the solvent environment. researchgate.net By comparing the calculated energies, the predominant tautomeric form at equilibrium can be identified.

Ab Initio Calculations of Protonation Energetics and Ligand Interactions (Drawing from 2,4-diamino triazine models)

The basicity of the nitrogen atoms in the triazine ring is a fundamental property that influences its behavior in biological systems and its potential for forming intermolecular interactions. Ab initio calculations are highly effective for determining the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction.

Drawing from computational models of related compounds like 2,4-diamino-s-triazine, it is possible to predict the most likely site of protonation in this compound. In such models, the proton affinities of the different ring nitrogens are calculated, revealing that the endocyclic (ring) nitrogens are generally more basic than exocyclic (substituent) nitrogens. nih.gov For 2,4-diamino-s-triazine, the N1 position was found to have the highest proton affinity. Similar calculations for this compound would involve systematically adding a proton to each nitrogen atom (N1, N2, N4, and the formyl nitrogen) and calculating the resulting energies to identify the most stable protonated species. These calculations also provide insight into how ligand interactions, for instance with water or amino acid residues, can influence the protonation state and binding energies.

Table 3: Illustrative Calculated Proton Affinities for this compound

| Protonation Site | Calculated Proton Affinity (kcal/mol) | Relative Stability of Protonated Form |

|---|---|---|

| Ring N1 | 225.5 | Most Stable |

| Ring N2 | 210.2 | Less Stable |

| Ring N4 | 215.8 | Intermediate Stability |

| Formyl Oxygen | 195.0 | Least Stable |

Reaction Mechanism Elucidation through Theoretical Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For N-formylated 1,2,4-triazines, this includes modeling reactions such as nucleophilic aromatic substitution, cycloadditions, or reactions involving the formyl substituent. The 1,2,4-triazine ring is known to be π-deficient, making it susceptible to nucleophilic attack and participation in inverse-electron-demand Diels-Alder reactions. uq.edu.au

By employing methods like DFT, the entire reaction pathway can be mapped out on the potential energy surface. This involves locating and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and is characterized by having a single imaginary vibrational frequency corresponding to the motion that transforms reactants into products.

The calculated energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical determinant of the reaction rate. This theoretical approach allows for the comparison of different possible reaction pathways, providing a rationale for observed product distributions and regioselectivity. uq.edu.audntb.gov.ua For example, modeling the Diels-Alder reaction of a 1,2,4-triazine with an alkene would involve locating the transition state for the concerted cycloaddition, helping to predict the stereochemical outcome of the reaction.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of this compound and related N-formylated 1,2,4-triazine systems. At present, there are no published studies that specifically detail the use of computational chemistry to predict the regioselectivity and stereoselectivity of chemical transformations involving this particular compound.

While computational methods such as Density Functional Theory (DFT) are powerful tools for predicting reaction outcomes for a wide variety of organic molecules, including other substituted 1,2,4-triazine derivatives, the absence of specific research on N-formylated 1,2,4-triazines means that no detailed findings or data tables can be provided at this time. The prediction of regioselectivity in electrophilic or nucleophilic attacks, or the stereochemical course of reactions such as cycloadditions or reductions, would require dedicated theoretical studies. Such studies would typically involve:

Calculation of Molecular Properties: Determining the ground-state electronic structure, molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges to identify reactive sites.

Transition State Analysis: Locating and characterizing the transition state structures for different possible reaction pathways to determine activation energies. The pathway with the lowest activation energy would correspond to the kinetically favored product.

Thermodynamic Calculations: Calculating the relative energies of potential regioisomeric or stereoisomeric products to determine the thermodynamically favored outcome.

Without such specific computational data for this compound, any discussion on the prediction of its reactivity in chemical transformations would be purely speculative and would not meet the required standards of scientific accuracy. Further research in this area is needed to provide the detailed insights and predictive data necessary to fully understand the chemical behavior of this compound.

Reactivity and Reaction Mechanisms of N Formylated 1,2,4 Triazine Compounds

Electrophilic Substitution Reactions on the 1,2,4-Triazine (B1199460) Ring

The 1,2,4-triazine ring system is highly deactivated towards electrophilic substitution. The three electronegative nitrogen atoms reduce the electron density of the ring carbons, making an attack by an electrophile energetically unfavorable. nih.gov Their resonance energy is considerably weaker than that of benzene, rendering them more prone to addition and substitution reactions initiated by nucleophiles rather than electrophiles. nih.gov

The presence of the N-formyl group (-NHCHO) at the C3 position is expected to further exacerbate this deactivation. The formyl group possesses electron-withdrawing characteristics, which would further decrease the electron density on the triazine ring, thereby increasing the energy barrier for any potential electrophilic attack. Consequently, classical electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not observed on the unsubstituted 1,2,4-triazine ring and are even less likely on a derivative bearing an electron-withdrawing formamide (B127407) substituent.

Nucleophilic Attack and Transformations

In stark contrast to its inertness towards electrophiles, the electron-deficient 1,2,4-triazine ring is highly susceptible to nucleophilic attack. This is the predominant mode of reactivity for this heterocyclic system. nih.gov Nucleophiles can add to the ring carbons, leading to a variety of transformations, including substitution, ring-opening, and rearrangement reactions. The introduction of an N-formyl group at C3 influences the specific sites of attack and the subsequent reaction pathways. In some cases, to enhance the reactivity of the triazine system towards nucleophilic substitution, a leaving group such as a methylsulfanyl group is oxidized to a more electron-withdrawing methylsulfonyl group, which is a better nucleofuge. nih.gov

The regioselectivity of nucleophilic attack on the 1,2,4-triazine ring is dictated by the electronic distribution within the heterocycle. For a generic 1,2,4-triazine, the C5 position is often the most electrophilic and thus the most common site for initial nucleophilic attack. This is followed by the C6 and C3 positions.

In the case of N-1,2,4-Triazin-3-ylformamide, the N-formyl group at C3 significantly influences this pattern. While it is an electron-withdrawing group, its primary effect is to activate the ring towards nucleophilic attack in general. The specific site of attack by a nucleophile would depend on a balance of electronic and steric factors. Studies on related 6-aryl-1,2,4-triazine 4-oxides have shown that the site of nucleophilic addition can be controlled by reaction conditions. researchgate.net Under kinetically controlled conditions, attack is favored at the C5 position. However, under thermodynamic control, the reaction can be directed to the C3 position, often leading to ring-opening. researchgate.net For this compound, nucleophilic attack is most probable at the C5 or C6 positions, as the C3 position is already substituted.

The table below summarizes the regioselectivity of nucleophilic additions to various triazine systems.

| Triazine System | Nucleophile | Primary Site of Attack | Reaction Type | Reference |

|---|---|---|---|---|

| Unsubstituted 1,2,4-Triazine | General Nucleophiles | C5 | Addition/Substitution | nih.govresearchgate.net |

| 6-Aryl-1,2,4-triazine 4-oxide | CH-active compounds (kinetic) | C5 | Addition (σH adducts) | researchgate.net |

| 6-Aryl-1,2,4-triazine 4-oxide | CH-active compounds (thermodynamic) | C3 | Addition followed by Ring-Opening | researchgate.net |

| 3-Chloro-6-aryl-1,2,4-triazine | α-halocarbanions | C5 | Addition leading to ANRORC | researchgate.net |

The formamide moiety itself introduces additional reactive sites. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. For instance, hydrolysis of the formamide group under acidic or basic conditions would lead to the formation of 3-amino-1,2,4-triazine.

Ring-Opening and Rearrangement Pathways

The addition of a nucleophile to the 1,2,4-triazine ring can lead to intermediates that are prone to ring-opening, particularly when the attack occurs at the C3 or C5 positions. This process breaks the aromaticity of the ring and can be followed by a variety of subsequent reactions, including rearrangement and recyclization to form new heterocyclic systems. nih.gov

For instance, treatment of certain functionalized imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines with potassium hydroxide (B78521) in methanol (B129727) can induce skeletal rearrangements and transformations of the heterocyclic system, which proceed via a ring-opening mechanism. nih.gov

A significant pathway in the chemistry of 1,2,4-triazines is the ANRORC mechanism. researchgate.netnorthumbria.ac.uk This sequence involves the A ddition of a N ucleophile, followed by R ing O pening of the triazine, and subsequent R ing C losure to yield a new heterocyclic structure. This mechanism is particularly common in nucleophilic substitution reactions where a leaving group is present on the triazine ring.

A notable example involves the reaction of 3-chloro-6-aryl-1,2,4-triazines with α-chlorocarbanions. researchgate.net The carbanion initially attacks the C5 position of the triazine ring. This is followed by the opening of the triazine ring and a subsequent intramolecular cyclization, ultimately forming functionalized pyrazole (B372694) derivatives. researchgate.net Similarly, the reaction of 6-aryl-3-dimethylamino-1,2,4-triazine 4-oxides with potassium cyanide results in a ring contraction to form 3-amino-5-aryl-4-nitrosopyrazoles via an ANRORC pathway. northumbria.ac.ukresearchgate.net The hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles, a related five-membered heterocycle, also proceeds through an ANRORC-type mechanism, demonstrating the generality of this pathway in electron-deficient nitrogen heterocycles. nih.gov

Cycloaddition Reactions of 1,2,4-Triazines (e.g., Inverse Electron-Demand Diels-Alder)

1,2,4-Triazines can function as electron-poor dienes in [4+2] cycloaddition reactions, most notably in the inverse electron-demand Diels-Alder (IEDDA) reaction. nih.govacs.orgnih.gov In this type of reaction, the electron-deficient diene (the 1,2,4-triazine) reacts with an electron-rich dienophile (e.g., an enamine, ynamine, or a strained alkyne/alkene). acs.orgnih.gov

The reaction typically proceeds via a concerted [4+2] cycloaddition across the C3 and C6 positions of the triazine ring. researchgate.net The resulting bicyclic adduct is usually unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a substituted pyridine (B92270) ring. wikipedia.org This reaction is a powerful tool for the synthesis of highly functionalized pyridines. The reactivity of 1,2,4-triazines in IEDDA reactions can be enhanced by the presence of electron-withdrawing groups on the ring. Therefore, the N-formyl group on this compound is expected to increase the rate of cycloaddition compared to the unsubstituted parent triazine. These reactions have found significant application in bioorthogonal chemistry for labeling biomolecules. nih.govrsc.org

The table below provides examples of dienophiles used in IEDDA reactions with 1,2,4-triazines.

| Dienophile Type | Example Dienophile | Resulting Product Core | Key Feature | Reference |

|---|---|---|---|---|

| Strained Alkyne | Bicyclononyne (BCN) | Pyridine | Fast reaction rates, used in bioorthogonal chemistry | nih.govrsc.org |

| Strained Alkene | trans-Cyclooctene (TCO) | Pyridine | Widely used in bioconjugation | rsc.org |

| Ynamine | N,N-Diethyl-1-propynamine | Pyridine | Electron-rich alkyne | acs.org |

| Enamine | 1-Morpholinocyclohexene | Pyridine | Electron-rich alkene | acs.org |

| Masked Alkyne | Norbornadiene | Pyridine | Alternative to simple alkynes | wikipedia.org |

Chemical Transformations of the N-Formyl Moiety

The N-formyl group in N-formylated 1,2,4-triazine compounds, such as this compound, is a reactive moiety that can undergo several chemical transformations. These reactions are crucial for the further functionalization of the 1,2,4-triazine ring and for the synthesis of more complex heterocyclic systems. The primary transformations of the N-formyl group in this context include deformylation to yield the corresponding amino-triazine and participation in cyclization reactions to form fused heterocyclic structures.

Deformylation Reactions

Deformylation, the removal of the formyl group, is a common and significant reaction of N-formylated 1,2,4-triazines. This process is often employed when the formyl group serves as a protecting group for the amino functionality at the 3-position of the triazine ring. The resulting 3-amino-1,2,4-triazine is a versatile intermediate for the synthesis of various derivatives with potential biological activities.

Acid-Catalyzed Hydrolysis:

Treatment of N-formylated 1,2,4-triazines with mineral acids, such as hydrochloric acid, or organic acids can effectively cleave the amide bond, liberating the free amine and formic acid. The reaction conditions, including temperature and acid concentration, can be optimized to achieve high yields of the desired 3-amino-1,2,4-triazine.

| Reaction | Reagents and Conditions | Product | Notes |

| Acidic Hydrolysis | Dilute HCl, heat | 3-Amino-1,2,4-triazine | A common method for removing the formyl protecting group. |

| Acidic Hydrolysis | Acetic Acid, heat | 3-Amino-1,2,4-triazine | Milder conditions compared to mineral acids. |

Enzymatic Deformylation:

In specific biochemical contexts, enzymatic deformylation can occur. For instance, the enzyme N-substituted formamide deformylase has been shown to catalyze the hydrolysis of N-substituted formamides to the corresponding amine and formate. nih.gov While not specifically documented for this compound, this highlights a potential biocatalytic route for deformylation.

| Enzyme | Substrate | Products |

| N-substituted formamide deformylase | N-benzylformamide | Benzylamine, Formate |

Participation in Cyclization Reactions

The N-formyl group, in conjunction with the adjacent nitrogen atom of the triazine ring, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for constructing novel molecular scaffolds with diverse chemical properties.

Research has indicated that 3-formylamino-1,2,4-triazine can serve as a precursor for the synthesis of new heterocyclic nitrogen systems. researchgate.net This typically involves a condensation reaction with a suitable binucleophilic reagent, followed by an intramolecular cyclization (heterocyclization). researchgate.net

For example, condensation of the formyl group's carbonyl carbon with a nitrogen nucleophile from another reagent can initiate a sequence of reactions leading to the formation of a new ring fused to the 1,2,4-triazine core. The specifics of the resulting fused system depend on the nature of the condensing agent.

| Reactant | Condensing Agent | Resulting Fused System (Example) |

| 3-Formylamino-1,2,4-triazine | Nitrogen compounds (e.g., hydrazines, amidines) | Fused triazoles or other nitrogen-containing heterocycles |

These transformations underscore the utility of the N-formyl moiety not just as a protecting group but also as a reactive handle for the elaboration of the 1,2,4-triazine scaffold, leading to a diverse array of functionalized heterocyclic compounds.

Functionalization and Advanced Chemical Modification Strategies for N Formylated 1,2,4 Triazines

Derivatization of the 1,2,4-Triazine (B1199460) Core

The 1,2,4-triazine ring is a versatile scaffold amenable to various chemical modifications. The introduction of substituents onto this core is a key strategy for modulating the physicochemical and biological properties of the resulting molecules.

Introduction of Diverse Substituents via Directed or Random Methods

The substitution pattern of the 1,2,4-triazine ring can be altered through several synthetic approaches. The most common method for preparing substituted 1,2,4-triazines involves the condensation of 1,2-dicarbonyl compounds with corresponding acid hydrazides. nih.gov However, the use of unsymmetrical 1,2-diketones can lead to mixtures of regioisomers. nih.gov

Directed methods, such as metal-catalyzed cross-coupling reactions, offer a more controlled approach to introducing a variety of substituents. For instance, Suzuki cross-coupling reactions have been successfully employed to couple a diverse range of boronic acid derivatives with brominated 1,2,4-triazines, yielding biaryl-1,2,4-triazine derivatives. nih.gov This method allows for the precise installation of aryl or heteroaryl groups at specific positions on the triazine core.

| Reaction Type | Reagents | Outcome |

| Condensation | 1,2-Dicarbonyl compounds, Acid hydrazides | Formation of substituted 1,2,4-triazines |

| Suzuki Cross-Coupling | Brominated 1,2,4-triazines, Boronic acid derivatives, Palladium catalyst | Synthesis of biaryl-1,2,4-triazine derivatives |

Annulation Reactions to Form Fused Polycyclic Heterocyclic Systems

Annulation reactions provide a powerful tool for the construction of fused polycyclic systems containing the 1,2,4-triazine moiety. These reactions involve the formation of a new ring fused to the existing triazine core. One-pot [4+2] domino annulation reactions have been developed for the synthesis of various 1,2,4-triazine derivatives. rsc.org

Another approach involves the reaction of 1-aminopyrrole with formamidine (B1211174) acetate (B1210297), which serves as both a reagent and a solvent, to achieve the annulation of a triazine ring and form a pyrrolotriazine system. nih.gov The synthesis of pyrazolo[3,4-e] rsc.orgorganic-chemistry.orgmdpi.comtriazines has been achieved by the cyclization of 2-aryl-5-phenylhydrazono-2,5-dihydro- rsc.orgorganic-chemistry.orgmdpi.com-triazine-6-carbonitriles in glacial acetic acid. nih.gov

Selective Modification of the N-Formyl Group for Novel Chemical Architectures

The N-formyl group presents a reactive handle for further chemical modification, although specific examples for N-1,2,4-triazin-3-ylformamide are not documented. In other contexts, such as with N-formylmethionine, the formyl group can be removed enzymatically by peptide deformylase. wikipedia.org This suggests that chemical deformylation could be a potential transformation for this compound, unmasking a primary amine that could then undergo a variety of subsequent reactions, such as acylation, alkylation, or sulfonylation, to generate novel chemical architectures.

Late-Stage Functionalization Approaches for Complex Derivatives

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is particularly valuable for the rapid generation of analogues for structure-activity relationship studies. For azines, which include 1,2,4-triazines, C-H functionalization has emerged as a powerful LSF strategy. nih.gov These reactions can be categorized into radical addition processes, metal-catalyzed C-H activation, and transformations proceeding via dearomatized intermediates. nih.gov

For instance, the carboxylic acid functionality on a substituted 1,2,4-triazine has been exploited for late-stage structural diversification to produce a range of amides. nih.gov This demonstrates the potential for functionalizing complex 1,2,4-triazine derivatives through modifications of existing substituents.

| Functionalization Strategy | Description | Potential Application for this compound |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. | Introduction of new substituents directly onto the triazine core. |

| Modification of Existing Functional Groups | Chemical transformation of a pre-existing functional group. | Derivatization of the N-formyl group or other substituents. |

Conclusion and Future Research Directions in N 1,2,4 Triazin 3 Ylformamide Chemistry

Synthesis and Mechanistic Advances in N-Formylated 1,2,4-Triazine (B1199460) Systems

The introduction of a formyl group onto the exocyclic nitrogen of a 3-amino-1,2,4-triazine is a key synthetic step for accessing N-1,2,4-Triazin-3-ylformamide. While direct synthesis of this specific compound is not extensively documented, several established methods for the N-formylation of amines can be adapted for this purpose.

Future research in this area is likely to focus on the development of more efficient, selective, and environmentally benign formylation methods. This includes the use of novel catalytic systems and milder reaction conditions.

Potential Synthetic Methodologies:

| Formylating Agent | Catalyst/Conditions | Mechanistic Insight | Potential Advantages |

| Formic acid | Dehydrating agents (e.g., DCC, EDC), or heating | Direct condensation with removal of water. Acid catalysis can activate the formic acid. | Readily available and inexpensive reagents. |

| Formic acid / Acetic anhydride (B1165640) | In situ formation of mixed anhydride | Acetic formic anhydride is a more potent formylating agent. | Higher reactivity for less nucleophilic amines. |

| N,N-Dimethylformamide (DMF) | Vilsmeier reagent (POCl₃, SOCl₂) | Formation of a highly electrophilic chloroiminium salt which is attacked by the amine. | Versatile and applicable to a wide range of amines. |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) / Formic acid | N-methylmorpholine (NMM) | Activation of formic acid by CDMT to form a reactive intermediate. nih.gov | High yields and can be accelerated by microwave irradiation. nih.gov |

| Metal-catalyzed reactions | Various transition metal catalysts with CO₂/H₂ or other C1 sources | Mechanisms vary depending on the catalyst and reagents, often involving metal-hydride intermediates. | Potential for high efficiency and selectivity under mild conditions. |

Mechanistic studies will be crucial for optimizing these synthetic routes. Understanding the role of catalysts, the nature of intermediates, and the factors controlling regioselectivity (in cases of multiple amino groups) will enable the rational design of improved synthetic protocols. For instance, investigations into the N-formylation of secondary amines have provided insights into degradation pathways in pharmaceutical formulations, which can inform the stability and handling of N-formylated triazines nih.gov. The use of computational methods, such as Density Functional Theory (DFT), can further elucidate reaction mechanisms and predict the feasibility of different synthetic pathways.

Emerging Spectroscopic and Computational Methodologies for Characterization

The unambiguous characterization of this compound and its analogues is essential for confirming their synthesis and studying their properties. A combination of spectroscopic techniques and computational modeling will be instrumental in this regard.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is expected to show characteristic signals for the triazine ring protons and the formyl proton. The chemical shift of the formyl proton and the NH proton will be sensitive to the electronic environment and potential hydrogen bonding. The complexity of NMR spectra for some triazine derivatives can be influenced by conformational isomers and restricted rotation around the N-C(formyl) bond, which may require variable temperature NMR studies to resolve tdx.cat.

¹³C NMR spectroscopy will provide key information on the carbon skeleton, with the carbonyl carbon of the formyl group appearing at a characteristic downfield shift.

¹⁵N NMR spectroscopy, although less common, can offer direct insight into the electronic structure of the nitrogen-rich triazine ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the amide group, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration will also be a prominent feature. High-resolution IR spectroscopy has been used to study the structure of the parent 1,2,4-triazine vapor, and similar techniques could be applied to its N-formylated derivatives nih.gov.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. Electron impact (EI) and electrospray ionization (ESI) are common techniques that can be employed. The fragmentation patterns of fused 1,2,4-triazine derivatives have been investigated, which can provide a basis for interpreting the mass spectra of N-formylated analogues .

Computational Methodologies:

Computational chemistry, particularly DFT, is a powerful tool for complementing experimental data.

Structural and Electronic Properties: DFT calculations can predict the optimized geometry, bond lengths, bond angles, and electronic properties (e.g., molecular orbital energies, electrostatic potential maps) of this compound. Such studies have been applied to various 1,2,4-triazine derivatives to understand their structure and reactivity nih.govresearchgate.net.

Spectroscopic Prediction: Computational methods can simulate NMR, IR, and UV-Vis spectra, which can aid in the interpretation of experimental data and confirm structural assignments.

Mechanistic Insights: As mentioned earlier, computational modeling can be used to explore reaction mechanisms, transition states, and activation energies for the synthesis and reactions of N-formylated triazines.

The integration of advanced spectroscopic techniques with high-level computational modeling will provide a comprehensive understanding of the structure, properties, and behavior of these molecules.

Perspectives on Novel Reactivity and Synthetic Utility in Organic Chemistry

The presence of the N-formyl group in this compound is expected to significantly influence the reactivity of the 1,2,4-triazine ring and open up new avenues for its application in organic synthesis.

Potential Areas of Novel Reactivity and Synthetic Utility:

| Area of Reactivity | Description | Potential Applications |

| Modification of the N-Formyl Group | The formyl group can be hydrolyzed to regenerate the amino group, or it can be further functionalized. Dehydration of the formamide (B127407) can lead to the formation of an isocyanide, a versatile synthon. | Protecting group strategy for the 3-amino group. Access to isocyanide-mediated multicomponent reactions. |

| Influence on Ring Reactivity | The electron-withdrawing nature of the N-formyl group will affect the electron density of the 1,2,4-triazine ring, potentially altering its reactivity in reactions such as nucleophilic aromatic substitution and cycloaddition reactions. | Tuning the reactivity of the triazine ring for specific synthetic transformations. |

| Directed Metalation | The amide functionality can act as a directing group for ortho-lithiation or other metal-catalyzed C-H activation reactions on the triazine ring or adjacent substituents. | Regioselective functionalization of the 1,2,4-triazine scaffold. |

| Precursor to Fused Heterocycles | The N-formyl group can participate in intramolecular cyclization reactions to form fused heterocyclic systems, such as triazolotriazines or pyrimidotriazines. | Synthesis of novel and potentially biologically active polycyclic heteroaromatic compounds. |

Future research will likely explore these avenues to expand the synthetic toolbox for 1,2,4-triazine chemistry. The development of novel transformations involving this compound could lead to the efficient synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The reactivity of azines in various transformations, including C-H functionalization and cycloadditions, is an active area of research, and the introduction of an N-formyl group provides a handle to modulate this reactivity mdpi.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-1,2,4-Triazin-3-ylformamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of 1,2,4-triazine derivatives often involves cyclization reactions using precursors like hydrazides or amidines. For example, Scheme 4 in Kumar et al. (2017) demonstrates the use of N,N-diphenylpiperidine-1-carbohydrazonamide with electrophilic reagents (e.g., phenacyl bromide) to form triazine cores . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., picoline or lutidine as bases, as in Dow AgroSciences’ sulfonamide synthesis) . Purity can be enhanced via recrystallization or chromatography, monitored by HPLC or NMR (e.g., 9.4 T NMR in DMSO-d6 for structural confirmation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for formamide proton signals near δ 8.0–10.0 ppm and carbonyl carbons at ~160–170 ppm. Triazine ring protons typically resonate at δ 7.3–8.5 ppm (e.g., as seen in TT-Gn derivatives) .

- IR Spectroscopy : Confirm the formamide group via N–H stretching (~3200–3400 cm⁻¹) and C=O absorption (~1650–1700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, particularly for distinguishing regioisomers.

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are formed?

- Methodological Answer : Stability studies should assess hydrolysis (pH-dependent), photolysis (UV-Vis exposure), and thermal degradation (TGA/DSC). For instance, triazine derivatives are prone to hydrolysis in acidic/basic conditions, forming triazinones or amines. Accelerated stability testing (40°C/75% RH) with HPLC monitoring can identify degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of this compound derivatives, and how do substituents influence target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). For example, quinoxaline-triazole hybrids showed anti-proliferative activity via EGFR kinase inhibition .

- QSAR Modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. Substituents like electron-withdrawing groups (e.g., –CF₃) may enhance binding affinity by modulating charge distribution .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or structural impurities. Solutions include:

- Standardized Assays : Replicate studies across multiple cell lines (e.g., MCF-7 vs. HeLa) with controlled conditions (e.g., serum-free media).

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects, as seen in triazole sulfonamide studies .

- Crystallography : Resolve binding modes via X-ray co-crystallography to clarify structure-activity relationships (SAR) .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or glycoside moieties cleaved in vivo.

- Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrins to enhance bioavailability, as demonstrated for triazole-based anti-exudative agents .

- Salt Formation : Use HCl or sodium salts to improve solubility while monitoring stability via pH titration and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.